N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methyl-N-[3-(methylsulfanyl)phenyl]glycinamide
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Overview
Description
N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methyl-N-[3-(methylsulfanyl)phenyl]glycinamide is a complex organic compound that features a sulfonyl group, a methoxy group, and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methyl-N-[3-(methylsulfanyl)phenyl]glycinamide typically involves multiple steps:
Formation of the Sulfonyl Chloride Intermediate: The starting material, 5-chloro-2-methoxybenzenesulfonyl chloride, is prepared by reacting 5-chloro-2-methoxybenzenesulfonic acid with thionyl chloride under reflux conditions.
Amidation Reaction: The sulfonyl chloride intermediate is then reacted with N-methyl-N-[3-(methylsulfanyl)phenyl]glycinamide in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Reduction: Lithium aluminum hydride, under anhydrous conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Sulfide derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting enzymes or receptors involved in inflammation or cancer.
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the function of various biological pathways, particularly those involving sulfonyl and methoxy groups.
Mechanism of Action
The mechanism of action of N2-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methyl-N-[3-(methylsulfanyl)phenyl]glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, potentially inhibiting their activity. The methoxy and methylsulfanyl groups can modulate the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-methoxyphenyl)benzamide
- 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
- N-phenyl-bis(trifluoromethanesulfonimide)
Uniqueness
N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methyl-N-[3-(methylsulfanyl)phenyl]glycinamide is unique due to the presence of both a sulfonyl group and a methylsulfanyl group, which can impart distinct chemical and biological properties
Properties
Molecular Formula |
C17H19ClN2O4S2 |
---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
2-[(5-chloro-2-methoxyphenyl)sulfonyl-methylamino]-N-(3-methylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C17H19ClN2O4S2/c1-20(11-17(21)19-13-5-4-6-14(10-13)25-3)26(22,23)16-9-12(18)7-8-15(16)24-2/h4-10H,11H2,1-3H3,(H,19,21) |
InChI Key |
JMDMPOPZZJEQMV-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)NC1=CC(=CC=C1)SC)S(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
Origin of Product |
United States |
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